molecular formula C9H19NO B2692667 Rel-((1R,2R)-2-(dimethylamino)cyclohexyl)methanol CAS No. 31182-67-9

Rel-((1R,2R)-2-(dimethylamino)cyclohexyl)methanol

Cat. No.: B2692667
CAS No.: 31182-67-9
M. Wt: 157.257
InChI Key: YHARJABDPGDVSR-DTWKUNHWSA-N
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Description

Rel-((1R,2R)-2-(dimethylamino)cyclohexyl)methanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structural features, which include a cyclohexyl ring substituted with a dimethylamino group and a hydroxymethyl group. The stereochemistry of the compound, indicated by the (1R,2R) configuration, plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((1R,2R)-2-(dimethylamino)cyclohexyl)methanol typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One common method includes the use of biomimetic chemocatalysis inspired by enzymatic transaminations . This approach is appealing due to its straightforward nature and efficiency in producing enantiopure primary amines.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Rel-((1R,2R)-2-(dimethylamino)cyclohexyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or other amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce various alcohols or amines.

Scientific Research Applications

Rel-((1R,2R)-2-(dimethylamino)cyclohexyl)methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Rel-((1R,2R)-2-(dimethylamino)cyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxymethyl group can form additional hydrogen bonds, enhancing the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Rel-((1R,2R)-2-(dimethylamino)cyclohexyl)methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a dimethylamino group and a hydroxymethyl group, which confer distinct reactivity and applications compared to other similar compounds.

Properties

IUPAC Name

[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-10(2)9-6-4-3-5-8(9)7-11/h8-9,11H,3-7H2,1-2H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHARJABDPGDVSR-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31182-67-9
Record name rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol
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